3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a benzyl group and a phenyl-oxadiazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: Benzylation of the quinazoline core can be achieved using benzyl halides under basic conditions.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization of appropriate precursors such as hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the oxadiazole moiety with the quinazoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.
Chemical Reactions Analysis
Types of Reactions
“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different core structures.
Uniqueness
“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is unique due to its specific combination of the quinazoline core, benzyl group, and oxadiazole moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16N4O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H16N4O3/c28-22-18-12-11-17(21-25-20(26-30-21)16-9-5-2-6-10-16)13-19(18)24-23(29)27(22)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,24,29) |
InChI Key |
YYCRAYCZJGCFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
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